Cas no 17839-61-1 (2-(Butylthio)benzoic acid)

2-(Butylthio)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(butylthio)benzoic acid
- 2-(butylsulfanyl)benzoic acid
- 2-butylsulfanylbenzoic Acid
- 2-butylthiobenzoic acid
- S-butyl thiosalicylic acid
- XBAKLNIZALFPMK-UHFFFAOYSA-N
- BBL000367
- STK288481
- ST45130420
- R9620
- 2-(Butylthio)benzoic acid
-
- MDL: MFCD07364775
- インチ: 1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
- InChIKey: XBAKLNIZALFPMK-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1C(=O)O)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 182
- トポロジー分子極性表面積: 62.6
2-(Butylthio)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B023465-2000mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 2g |
$ 615.00 | 2022-06-07 | ||
A2B Chem LLC | AI39380-1g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 1g |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AI39380-5g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | AI39380-500mg |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 500mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | AI39380-25g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 25g |
$1516.00 | 2024-04-20 | |
Crysdot LLC | CD12131458-5g |
2-(Butylthio)benzoic acid |
17839-61-1 | 97% | 5g |
$349 | 2024-07-24 | |
TRC | B023465-500mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 500mg |
$ 235.00 | 2022-06-07 | ||
A2B Chem LLC | AI39380-10g |
2-(Butylthio)benzoic acid |
17839-61-1 | >95% | 10g |
$884.00 | 2024-04-20 | |
TRC | B023465-1000mg |
2-(Butylthio)benzoic Acid |
17839-61-1 | 1g |
$ 390.00 | 2022-06-07 | ||
Matrix Scientific | 040423-500mg |
2-(Butylthio)benzoic acid |
17839-61-1 | 500mg |
$126.00 | 2023-09-11 |
2-(Butylthio)benzoic acid 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
2-(Butylthio)benzoic acidに関する追加情報
2-(Butylthio)benzoic Acid (CAS 17839-61-1): Properties, Applications, and Market Insights
2-(Butylthio)benzoic acid (CAS 17839-61-1) is an organosulfur compound with the molecular formula C11H14O2S. This benzoic acid derivative features a butylthio group attached to the benzene ring, making it a valuable intermediate in various chemical syntheses. The compound is also known by alternative names such as 2-(Butylsulfanyl)benzoic acid and o-(Butylthio)benzoic acid, which are frequently used in scientific literature.
The growing interest in sulfur-containing organic compounds has placed 2-(Butylthio)benzoic acid in the spotlight of pharmaceutical and materials research. Recent studies highlight its potential as a building block for drug discovery, particularly in developing novel anti-inflammatory agents and antioxidant compounds. Researchers are investigating its molecular interactions, especially in relation to thiol-containing biological systems, which aligns with current trends in medicinal chemistry and biochemical research.
From a chemical perspective, 2-(Butylthio)benzoic acid exhibits interesting physical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents like ethanol, methanol, and dichloromethane. Its structure-activity relationship has become a subject of interest in computational chemistry studies, where scientists use molecular modeling techniques to predict its behavior in various environments. These computational approaches are particularly relevant given the current emphasis on green chemistry and sustainable synthesis methods.
The industrial applications of 2-(Butylthio)benzoic acid extend to several sectors. In the specialty chemicals industry, it serves as a precursor for synthesizing various fine chemicals and functional materials. The compound's unique molecular structure makes it suitable for creating liquid crystal materials and advanced polymer additives, areas that have seen significant growth due to the demand for high-performance materials in electronics and coatings.
Market analysis indicates steady demand for 2-(Butylthio)benzoic acid across research institutions and chemical manufacturers. The compound's global market availability has expanded in recent years, with suppliers offering various purity grades (typically 95-99%) to meet different application requirements. Current research trends focusing on sulfur chemistry and organosulfur compounds suggest that interest in this chemical will continue to grow, particularly in pharmaceutical development and materials science applications.
Quality control and analytical characterization of 2-(Butylthio)benzoic acid typically involve techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the required specifications for various applications. The analytical data is particularly important for researchers investigating the compound's structure-property relationships or developing new synthetic routes, which are common topics in contemporary chemical research publications.
Safety considerations for handling 2-(Butylthio)benzoic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry environments away from strong oxidizers is recommended. These handling guidelines align with current laboratory safety standards and chemical management practices, which have become increasingly important in both academic and industrial settings.
The synthesis of 2-(Butylthio)benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 1-bromobutane under basic conditions. Recent innovations in synthetic methodology have explored more efficient catalytic systems and solvent-free conditions, reflecting the chemical industry's shift toward sustainable synthesis approaches. These developments are particularly relevant given the growing emphasis on green chemistry principles in academic and industrial research.
Future research directions for 2-(Butylthio)benzoic acid may focus on expanding its applications in material science and pharmaceutical development. The compound's potential as a ligand in coordination chemistry or as a building block for functionalized materials presents exciting opportunities. These research avenues align well with current scientific priorities in advanced materials and drug discovery, ensuring continued interest in this versatile chemical compound.
17839-61-1 (2-(Butylthio)benzoic acid) 関連製品
- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))
- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)
- 1797867-09-4(1-(4-methoxybenzyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea)
- 1184513-43-6(Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate)
- 1607315-36-5(4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide hydrochloride)
- 2228227-74-3(methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate)
- 2228884-83-9(tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 918812-27-8(2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE)
- 104997-49-1(Ethyl 2-bromoquinoline-4-carboxylate)




